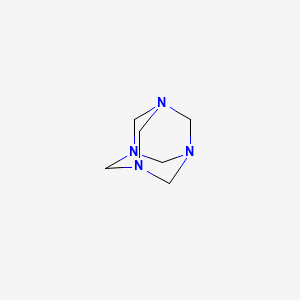
3-乙基苯甲醛
概述
描述
3-Ethylbenzaldehyde is a chemical compound with the molecular formula C9H10O . It has an average mass of 134.175 Da and a monoisotopic mass of 134.073166 Da .
Molecular Structure Analysis
The molecular structure of 3-Ethylbenzaldehyde consists of 9 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3-Ethylbenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 214.3±19.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.1±3.0 kJ/mol and a flash point of 86.6±7.6 °C .科学研究应用
合成方法和化学转化
像3-乙基苯甲醛这样的化合物在合成方法学方面是一个重要的研究领域,这些化合物可以作为关键中间体或起始物质。例如,开发Cu(OAc)2催化的大气氧化技术,将各种苄基转化为芳香醛类化合物,突显了这些醛类化合物在合成药物和其他芳香化合物中的重要性。这一过程以其环境友好性和效率而闻名,为基础研究和实际应用提供了有价值的工具(Jian'an Jiang等,2014)。
抗氧化活性研究
另一个重要的研究领域是研究天然羟基苯甲醛的自由基清除活性。计算研究,例如使用DFT计算分子描述符,对于理解这些化合物的抗氧化活性趋势至关重要。这些研究有助于选择有效的抗氧化剂进行进一步的研究和开发(N. Nenadis & M. Tsimidou, 2012)。
催化应用
关于醛类化合物(包括3-乙基苯甲醛)的催化应用研究在各种化学反应中显示出了良好的结果。例如,碱性碳已被用作催化剂,在苯甲醛及其衍生物的缩合反应中展示了它们在合成药物中间体(如1,4-二氢吡啶衍生物)中的潜力,这对于钙通道阻滞剂至关重要(Elizabeth Perozo-Rondón等,2006)。
荧光pH传感器
化学传感技术的发展也受益于对苯甲醛衍生物的研究。一个显著的例子是基于苯甲醛衍生的席夫碱化合物创建了一种高选择性的荧光pH传感器,说明了该化合物在开发用于生物和化学分析工具方面的实用性(Uday Saha et al., 2011)。
药物和生物医学应用
在药物和生物医学领域,类似于3-乙基苯甲醛的羟基苯甲醛衍生物显示出了显著的活性。对3,4-二羟基苯甲醛等化合物的研究揭示了它们的抗菌和抗氧化性质,强调了这些化合物在开发新的治疗剂方面的潜力(N. Syafni et al., 2012)。
安全和危害
未来方向
3-Ethylbenzaldehyde has been identified as one of the main volatile organic compounds (VOCs) emitted from chemically synthesized fragrances used in indoor fragrance diffusers . As such, it’s a strong respiratory irritant, and its concentration in indoor environments can significantly increase with lower indoor air change rates . Future research could focus on reducing the emission of such VOCs to improve indoor air quality .
作用机制
Mode of Action
The mode of action of 3-Ethylbenzaldehyde is not well-understood due to the lack of research on this specific compound. As a benzaldehyde derivative, it may share some of the chemical properties and interactions of its parent compound. Benzaldehyde is known to undergo reactions with nucleophiles, forming products such as oximes and hydrazones
属性
IUPAC Name |
3-ethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXUFQXCNIGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187819 | |
| Record name | m-Ethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylbenzaldehyde | |
CAS RN |
34246-54-3 | |
| Record name | 3-Ethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34246-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Ethylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034246543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Ethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-ethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-ethylbenzaldehyde considered a potential health risk?
A: 3-Ethylbenzaldehyde is a volatile organic compound (VOC) emitted from certain indoor fragrance diffusers. [] Research shows that it can reach concerning concentrations, especially in poorly ventilated spaces. [] This compound is classified as a strong respiratory irritant, posing potential health risks upon inhalation. []
Q2: Has 3-ethylbenzaldehyde been found in other contexts besides indoor fragrances?
A: Yes, 3-ethylbenzaldehyde has been identified as a byproduct of 4-chlorobiphenyl thermal decomposition. [] This process, occurring in scenarios like fires and waste combustion, generates various chlorophenols and chlorobenzenes, including 3-ethylbenzaldehyde. [] These findings highlight the importance of understanding the compound's formation and potential presence in diverse environments.
Q3: How do insects interact with 3-ethylbenzaldehyde?
A: Studies show that 3-ethylbenzaldehyde, along with 4-ethylacetophenone, can significantly enhance the attraction of male lacewings (Chrysopa cognata) to nepetalactol. [, ] These compounds are naturally emitted by green pepper plants infested with the cotton aphid (Aphis gossypii). [, ] This suggests that 3-ethylbenzaldehyde plays a role in attracting beneficial insects like lacewings, which are natural predators of aphids.
Q4: What analytical techniques are used to identify and quantify 3-ethylbenzaldehyde?
A: Researchers utilize a combination of techniques to study 3-ethylbenzaldehyde. Gas chromatography coupled with mass spectrometry (GC-MS) is employed to separate and identify the compound within complex mixtures. [, , , ] Additionally, gas chromatography-electroantennographic detection (GC-EAD) is used to assess the response of insect antennae to 3-ethylbenzaldehyde, confirming its biological activity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















